![molecular formula C21H22N2O2S2 B2787722 N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-79-8](/img/structure/B2787722.png)
N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as MBT-1, is a synthetic compound that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide in lab experiments is that it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. This makes it a potentially useful compound for studying cancer and developing new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide. One direction is to further study its mechanism of action and how it interacts with cancer cells. Another direction is to study its potential use in combination with other cancer treatments to enhance their effectiveness. Finally, there is potential for this compound to be developed into a new cancer treatment, so further research on its safety and efficacy is needed.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. It has anti-cancer properties and can inhibit the growth of cancer cells. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with thioacetic acid in the presence of a catalyst. The resulting product is then reacted with 4-methylbenzyl chloride to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product, this compound.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating other diseases such as tuberculosis and malaria.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-15-3-5-17(6-4-15)13-26-21-23-18(14-27-21)11-20(24)22-12-16-7-9-19(25-2)10-8-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSOFLKEONLHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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